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Compound of Interest
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Cat. No.: B10820905

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinfloxacin is a novel non-fluorinated quinolone antibiotic with potent broad-spectrum activity
against a wide range of Gram-positive and Gram-negative pathogens.[1] Notably, it has
demonstrated efficacy against drug-resistant strains, including methicillin-resistant
Staphylococcus aureus (MRSA) and penicillin- and quinolone-resistant Streptococcus
pneumoniae.[1] This technical guide provides a comprehensive summary of the early-phase
clinical trial results for Chinfloxacin, focusing on its pharmacokinetic profile, safety and
tolerability, and preliminary efficacy data. The information presented herein is intended to
provide researchers, scientists, and drug development professionals with a detailed
understanding of the foundational clinical data for this promising new antimicrobial agent.

Pharmacokinetics

A double-blind, ascending-single-dose Phase 1 study was conducted in 56 healthy subjects to
evaluate the pharmacokinetics of Chinfloxacin.[1] Participants were randomly assigned to one
of seven dose cohorts, receiving single oral doses of 25, 50, 125, 250, 500, 1,000, or 1,500
mg, or a placebo.[1] The key pharmacokinetic parameters are summarized in the table below.
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Parameter Value Reference

Time to Peak Plasma

Concentration (Tmax) 1 to 2hours [Hi2]
Elimination Half-Life (t1/2) 9 to 16 hours [1]
Oral Clearance Approximately 0.22 L/h/kg [1]
Plasma Protein Binding Approximately 16% [1]

Renal Excretion (unchanged
drug) 60% - 75% over 24-72 hours [2][3]
rug

Chinfloxacin is rapidly absorbed following oral administration, reaching peak plasma
concentrations within 1 to 2 hours.[1][2] It exhibits a relatively long elimination half-life of 9 to 16
hours, which is supportive of a once-daily dosing regimen.[1][4] The plasma concentrations of
Chinfloxacin increased with the dose.[1]

In Vitro Activity

Chinfloxacin has demonstrated potent in vitro activity against a variety of clinically relevant
pathogens. The minimum inhibitory concentrations (MICs) for 90% of organisms (MIC90) are
presented below.
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Organism MIC90 (pg/mL) Reference

Streptococcus pneumoniae

- Penicillin-susceptible <0.06 [3]
- Penicillin-resistant <0.06 [3]
- Quinolone-resistant 0.5 [3]

Staphylococcus aureus

- Methicillin-susceptible

(MSSA) <0.5 [1]
- Methicillin-resistant (MRSA) <0.5 [1]
Haemophilus influenzae <0.015 [5]
Moraxella catarrhalis <0.015 [5]
Helicobacter pylori 0.25 [3]

At a 500 mg dose, the free area under the plasma concentration-time curve (AUC) to MIC90
ratio and the free maximum plasma concentration to MIC90 ratio were significantly greater than
227 and 24, respectively, for both drug-sensitive and drug-resistant S. pneumoniae and S.
aureus.[1]

Safety and Tolerability

In the Phase 1 dose-escalation study, Chinfloxacin was well-tolerated up to the maximum
dose of 1,500 mg.[1] No severe or serious adverse events were reported.[1] The most
frequently observed adverse events were mild and included contact dermatitis, pruritus, and
erythema.[1] There were no clinically significant abnormalities noted in electrocardiograms, vital
signs, or laboratory tests.[1] In subsequent Phase 2 and 3 studies for community-acquired
pneumonia, the most common adverse events associated with oral administration were related
to the gastrointestinal and nervous systems, with an incidence similar to that of levofloxacin.[2]

Experimental Protocols
Phase 1 Ascending-Dose Study
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» Study Design: A double-blind, placebo-controlled, ascending-single-dose study.
o Participants: 56 healthy male and female subjects.

e Dosing: Subjects were randomized to one of seven cohorts, receiving single oral doses of
25, 50, 125, 250, 500, 1,000, or 1,500 mg of Chinfloxacin or a placebo.

o Pharmacokinetic Sampling: Blood samples were collected at predefined time points to
determine the plasma concentrations of Chinfloxacin.

o Safety Monitoring: Included continuous monitoring of vital signs, electrocardiograms (ECGS),
and clinical laboratory tests (hematology, clinical chemistry, and urinalysis). Adverse events
were recorded throughout the study.

Mechanism of Action

Chinfloxacin, like other quinolone antibiotics, exerts its bactericidal effect by inhibiting bacterial
DNA synthesis.[6] This is achieved through the inhibition of two essential enzymes: DNA
gyrase and topoisomerase IV.[7] Inhibition of these enzymes leads to breaks in the bacterial
DNA, ultimately resulting in bacterial cell death.[6]
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Caption: Mechanism of action of Chinfloxacin.

Early-Phase Clinical Trial Workflow
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The development of Chinfloxacin followed a standard early-phase clinical trial workflow,
beginning with preclinical studies and progressing through Phase 1 trials to establish safety
and pharmacokinetics in healthy volunteers.
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Caption: Typical early-phase clinical trial workflow.

Conclusion

The early-phase clinical trial data for Chinfloxacin demonstrate a favorable pharmacokinetic
profile, good safety and tolerability in healthy volunteers, and potent in vitro activity against a
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broad spectrum of clinically important bacteria, including resistant strains. These promising
results support the continued clinical development of Chinfloxacin for the treatment of various
infectious diseases. Further studies in patient populations are warranted to establish its clinical
efficacy and safety in treating specific infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b10820905?utm_src=pdf-body
https://www.benchchem.com/product/b10820905?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2798534/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2798534/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2798534/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4094567/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4094567/
https://www.dovepress.com/review-of-nemonoxacin-with-special-focus-on-clinical-development-peer-reviewed-fulltext-article-DDDT
https://www.frontiersin.org/journals/medicine/articles/10.3389/fmed.2025.1671640/full
https://www.frontiersin.org/journals/medicine/articles/10.3389/fmed.2025.1671640/full
https://www.avensonline.org/fulltextarticles/JCAP-2380-5021-01-0001.html
https://www.avensonline.org/fulltextarticles/JCAP-2380-5021-01-0001.html
https://www.merlionpharma.com/finafloxacin/overview
https://pmc.ncbi.nlm.nih.gov/articles/PMC3250697/
https://www.benchchem.com/product/b10820905#early-phase-clinical-trial-results-for-chinfloxacin
https://www.benchchem.com/product/b10820905#early-phase-clinical-trial-results-for-chinfloxacin
https://www.benchchem.com/product/b10820905#early-phase-clinical-trial-results-for-chinfloxacin
https://www.benchchem.com/product/b10820905#early-phase-clinical-trial-results-for-chinfloxacin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10820905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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